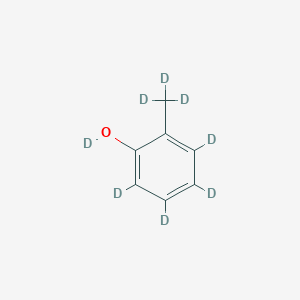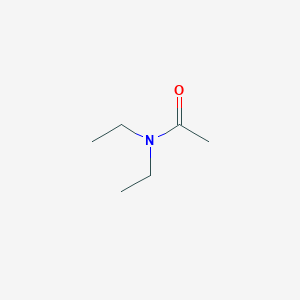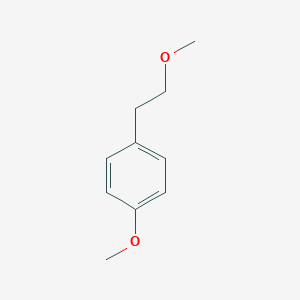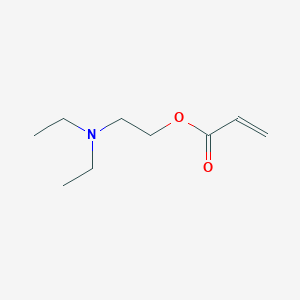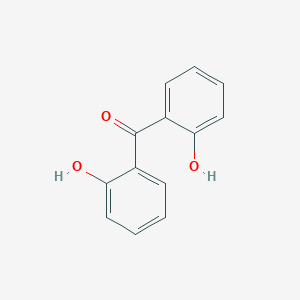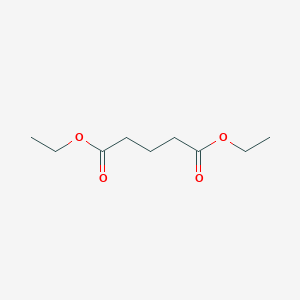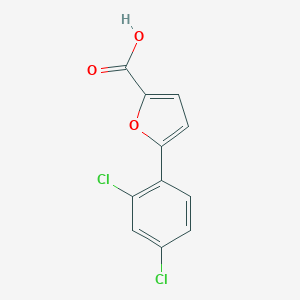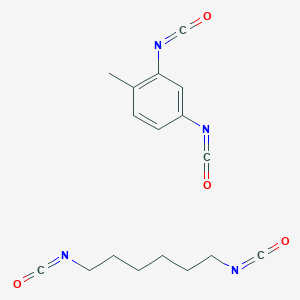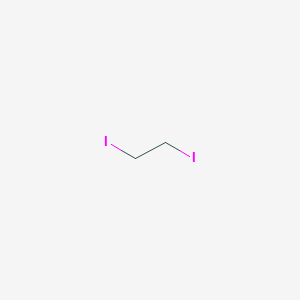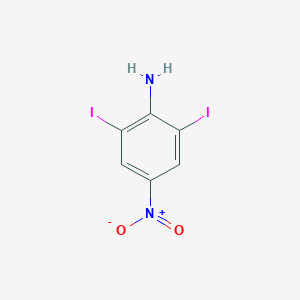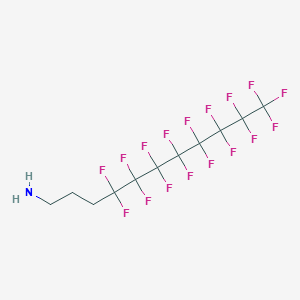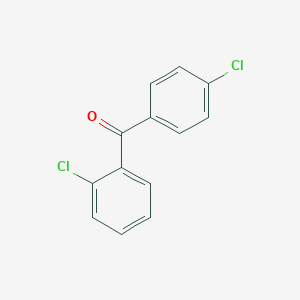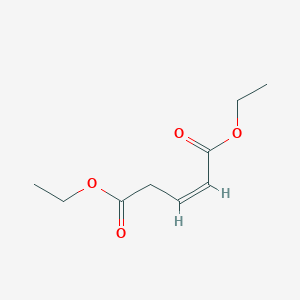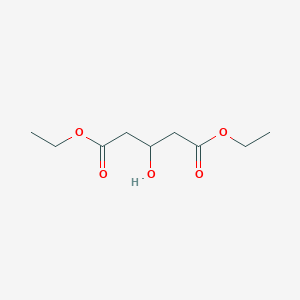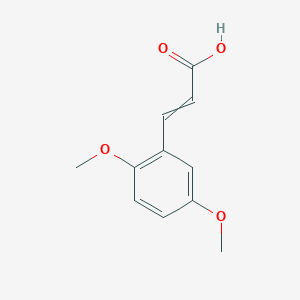
2,5-Dimethoxycinnamic acid
Vue d'ensemble
Description
2,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, a compound that is widely studied for its various applications in chemistry and biology. It is characterized by the presence of two methoxy groups on the aromatic ring, which can influence its chemical behavior and interactions. This compound has been mentioned in the context of its complex with 3,5-dinitrocinnamic acid, which exhibits photoreactivity in the solid state, leading to the formation of an unsymmetrical cyclobutane dimer .
Synthesis Analysis
The synthesis of complexes involving 2,5-dimethoxycinnamic acid has been explored, particularly in the formation of ternary complexes with copper(II) and phenanthrolines. These complexes have been synthesized and characterized using various techniques, including magnetic measurements, EPR, and reflectance electronic spectroscopy . The synthesis process involves creating discrete units that include the 2,5-dimethoxycinnamic acid ligand in a coordination complex with copper and phenanthroline derivatives.
Molecular Structure Analysis
The molecular structure of the copper(II) complex with 2,5-dimethoxycinnamic acid has been elucidated through X-ray diffraction. The structure reveals a very asymmetric CuN2O2O2 chromophore with the two nitrogen atoms from the phenanthroline nearly symmetrically chelated and the carboxylic oxygens of a bidentate 2,5-dimethoxycinnamic acid molecule coordinating to the copper ion. The copper ion deviates from the plane of the phenanthroline ligand, and the carboxylic acid groups lie on planes roughly orthogonal to each other .
Chemical Reactions Analysis
The chemical reactivity of 2,5-dimethoxycinnamic acid has been demonstrated in its ability to form a photoreactive complex with 3,5-dinitrocinnamic acid. Upon exposure to light, this complex undergoes a reaction to yield an unsymmetrical cyclobutane dimer, showcasing the potential of 2,5-dimethoxycinnamic acid in topochemical reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,5-dimethoxycinnamic acid are not detailed in the provided papers, its structural characteristics suggest that it would exhibit properties typical of aromatic acids with electron-donating methoxy groups. These groups can influence the acid's solubility, melting point, and reactivity. The presence of 2,5-dimethoxycinnamic acid in human plasma after coffee intake, as identified by liquid chromatography-mass spectrometry, indicates its bioavailability and potential biological relevance .
Applications De Recherche Scientifique
Photomechanical Properties
2,5-Dimethoxycinnamic acid is investigated for its unique photomechanical properties. A study highlighted the solid-state photodimerization of polymorphs of dimethoxycinnamic acid, emphasizing the correlation between molecular motion during the reaction and the photomechanical behavior. This research opens avenues for its application in designing materials that respond to light in specific ways (Mishra et al., 2015).
Thermodynamic Properties
The standard molar enthalpies of combustion and formation of 2,5-dimethoxycinnamic acid, among other dimethoxycinnamic acids, were meticulously measured. These thermodynamic parameters are essential for understanding the stability and reactivity of these compounds, potentially guiding their usage in various chemical processes (Matos et al., 2001).
Pharmacokinetics and Absorption
Significant insights into the pharmacokinetics of 2,5-dimethoxycinnamic acid derivatives were gained through a study investigating human plasma following coffee consumption. The study elucidated the absorption characteristics and metabolic fate of these compounds, indicating potential biological activities and health implications (Farrell et al., 2012).
Antimicrobial Properties
A study on 4,6-dimethoxyhomophthalic acid, synthesized from 2,5-dimethoxycinnamic acid, demonstrated significant in vitro antimicrobial activity. This suggests the potential of 2,5-dimethoxycinnamic acid derivatives in developing new antimicrobial agents, addressing the pressing need for novel treatments due to rising antibiotic resistance (Qadeer et al., 2008).
Neuroprotective Effects
The derivatives of 2,5-dimethoxycinnamic acid have been studied for their neuroprotective effects, particularly in inhibiting pathological aggregation of proteins like α-synuclein. This is crucial in the context of neurodegenerative diseases like Parkinson's, suggesting a potential therapeutic role for these compounds (Barinova et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxycinnamic acid | |
CAS RN |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



